3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride 3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 103182-70-3
VCID: VC20754978
InChI: InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H
SMILES: COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol

3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride

CAS No.: 103182-70-3

Cat. No.: VC20754978

Molecular Formula: C13H19ClN2O3S

Molecular Weight: 318.82 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride - 103182-70-3

Specification

CAS No. 103182-70-3
Molecular Formula C13H19ClN2O3S
Molecular Weight 318.82 g/mol
IUPAC Name 2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H
Standard InChI Key SOXUNUHIKHSKNY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl
Canonical SMILES COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator